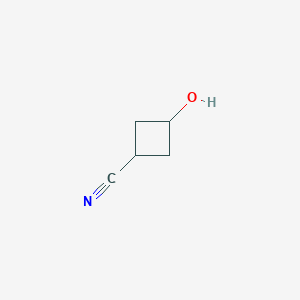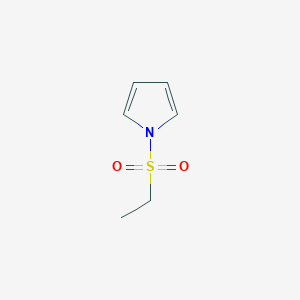
2,3-Difluorophenyl 4-iodobenzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Difluoromethylation Processes
The difluoromethylation of compounds like methyl 4-hydroxy-3-iodobenzoate has been explored for use in large-scale chemical production. A practical and safe difluoromethylation protocol using sodium chlorodifluoroacetate was successfully implemented, highlighting potential applications in industrial chemical synthesis (Sperry & Sutherland, 2011).
Thermodynamic Properties
Research on the thermodynamic properties of iodobenzoic acid isomers, including 4-iodobenzoic acid, provides valuable insights into their physical and chemical behaviors, which are crucial for various scientific applications (Tan & Sabbah, 1994).
Catalytic and Synthesis Studies
Studies have also focused on the synthesis and catalytic properties of iodobenzoic acid derivatives. For example, iodocyclization processes have been developed for creating a wide range of 3-iodobenzo[b]furans, showcasing the versatility of these compounds in chemical synthesis (Okitsu et al., 2008).
Environmental Impact and Biodegradation
Investigations into the biodegradation of iodobenzoic acids, including 4-iodobenzoic acid, have been conducted to understand their environmental impact and potential bioremediation strategies. This research is crucial for assessing the ecological consequences of these compounds (Santos, New, & Kingswood, 1999).
Analytical Applications
The application of advanced analytical techniques like inductively coupled plasma mass spectrometry to study the disposition and metabolic fate of iodobenzoic acids in biological systems provides insights into their behavior in living organisms (Jensen et al., 2004).
Cross-Coupling Reactions
Research into the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, such as 4-iodobenzoate, using DFT methodology has broad implications for organic synthesis and pharmaceutical applications (Jover, 2018).
Orientations Futures
A compound with a similar structure, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, has shown potential as an inhibitor of liver cancer cell proliferation . This suggests that 2,3-Difluorophenyl 4-iodobenzoate and related compounds could have potential applications in medical research.
Propriétés
IUPAC Name |
(2,3-difluorophenyl) 4-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO2/c14-10-2-1-3-11(12(10)15)18-13(17)8-4-6-9(16)7-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBNYJIOFIEAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorophenyl 4-iodobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3043520.png)






![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B3043533.png)

![(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine](/img/structure/B3043535.png)
